![molecular formula C12H11F3O3 B1454654 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid CAS No. 29765-49-9](/img/structure/B1454654.png)
1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid
Overview
Description
“1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C12H11F3O3 . It has a molecular weight of 260.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of cyclopropane derivatives like this compound often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides , and the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17) . This indicates that the compound contains a cyclopropane ring with a carboxylic acid group, and a phenyl ring with a trifluoromethoxy group attached to it.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 260.21 , and its molecular formula is C12H11F3O3 .Scientific Research Applications
Electrochromic Devices
The presence of the trifluoromethoxy group in this compound suggests its potential use in electrochromic devices. Such materials change color upon the application of an electric current, which is valuable for smart windows, displays, and energy storage devices. The compound could be incorporated into polymers that exhibit desirable electrochromic properties .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)18-9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWOJOXFIDZHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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